1-benzyl-N-(4-bromo-3-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-N-(4-bromo-3-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H17BrN2O2 and its molecular weight is 397.272. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Several studies have focused on the synthesis of dihydropyridine derivatives, which exhibit a wide range of biological activities. For instance, the synthesis of tetrahydrobenzo[b]thiophene derivatives under microwave irradiation involves reactions with primary amines to give carboxamide derivatives, showcasing the versatility of these compounds in chemical synthesis (Abdalha et al., 2011). Similarly, the practical synthesis of an orally active CCR5 antagonist demonstrates the potential pharmaceutical applications of dihydropyridine derivatives (Ikemoto et al., 2005).
Biological Activities
Research has indicated that dihydropyridine and pyrimidine derivatives possess a range of biological activities. Synthesis efforts have been directed towards creating molecules with improved activity and lesser toxicity for potential clinical use. For example, studies on dihydropyridines have shown antihypertensive activity and have explored their structure-activity relationships (Rana et al., 2004). Additionally, antimicrobial properties have been observed in novel derivatives, offering insights into their potential as therapeutic agents (Kolisnyk et al., 2015).
Structural Analysis and Functionality
The structural analysis of dihydropyridine derivatives, such as through X-ray crystallography, has provided valuable information on their conformation and potential interactions. For instance, studies on calcium-channel antagonist activity have revealed insights into the structural requirements for biological activity (Linden et al., 2011).
Mechanism of Action
Target of Action
The target of a drug is the specific molecule in the body with which the drug interacts to exert its effects. The target is usually a protein that is either overactive or underactive in a disease condition. The drug is designed to interact with the target and correct the protein’s activity .
Mode of Action
This refers to how the drug interacts with its target. The drug could inhibit the target (if it is overactive) or activate it (if it is underactive). The drug could also modulate the target’s activity in more complex ways .
Biochemical Pathways
These are the series of chemical reactions that the drug triggers in the body. These reactions lead to the drug’s therapeutic effects. The drug’s interactions with its target often trigger these reactions .
Pharmacokinetics
This refers to what the body does to the drug. It includes how the drug is absorbed into the body, distributed to different tissues, metabolized (broken down), and excreted. These properties affect the drug’s bioavailability, or how much of the drug reaches its target .
Result of Action
This is the therapeutic effect of the drug. It is the result of the drug’s interactions with its target and the biochemical pathways it triggers .
Action Environment
This refers to how various factors, such as the pH of the body, the presence of other molecules, and the characteristics of the target tissue, can affect the drug’s action .
Properties
IUPAC Name |
1-benzyl-N-(4-bromo-3-methylphenyl)-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O2/c1-14-11-17(8-9-18(14)21)22-20(25)16-7-10-19(24)23(13-16)12-15-5-3-2-4-6-15/h2-11,13H,12H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBKAZLIMINHAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.